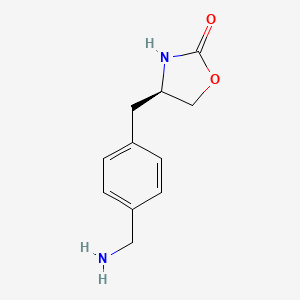

(r)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one

Overview

Description

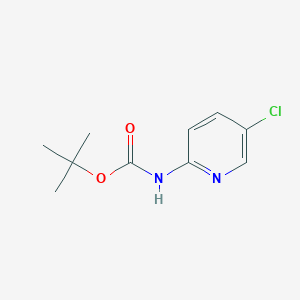

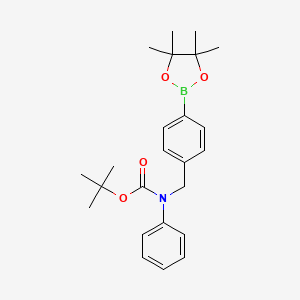

The compound “®-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one” is also known as 4-(Boc-amino)benzylamine. It is an organic compound with the empirical formula C12H18N2O2 .

Molecular Structure Analysis

The molecular weight of this compound is 222.28. Its structure can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1ccc(CN)cc1 . This indicates that the compound contains a tert-butyl group (CC©©), an oxazolidinone ring (OC(=O)N), and a benzyl group with an aminomethyl substituent (c1ccc(CN)cc1). Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 107-113 °C. It has a density of 0.952 g/mL at 25 °C .Scientific Research Applications

Hydrogen Bonding and π-π Stacking Interactions

Oxazolidin-2-ones, including variants like (R)-4-(4-Aminomethyl-benzyl)-oxazolidin-2-one, are extensively studied for their hydrogen bonding and π-π stacking interactions. These interactions are crucial in understanding molecular structures and designing new compounds. A study by Nogueira et al. (2015) highlights the weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions in a series of oxazolidinecarbohydrazides (Nogueira et al., 2015).

Use as Chiral Auxiliaries

These compounds are also recognized for their role as chiral auxiliaries in stereoselective reactions. Davies and Sanganee (1995) demonstrated the effectiveness of 4-substituted-5,5-dimethyl oxazolidin-2-ones as chiral auxiliaries in enolate alkylations and Michael additions (Davies & Sanganee, 1995). Another study by the same authors in 1999 explored the 'SuperQuat' (R)-4-phenyl-5,5-dimethyl oxazolidin-2-one for asymmetric synthesis (Davies, Sanganee, & Szolcsányi, 1999).

Photophysical Properties

Kumari et al. (2016) investigated the photophysical properties of a Schiff base derived from 4-(4-aminobenzyl)oxazolidin-2-one, revealing potential applications in organic light-emitting devices and nonlinear optical materials (Kumari, Varghese, & George, 2016).

Applications in Synthetic Organic Chemistry

The 1,3-oxazolidin-2-one nucleus is a significant framework in synthetic organic chemistry, with diverse applications ranging from protective groups for 1,2-aminoalcohols to roles in asymmetric synthesis. Zappia et al. (2007) provide a comprehensive overview of the construction of this five-member ring (Zappia et al., 2007).

Stereoelectronic Effects

Bertolasi et al. (1990) discussed the exo-anomeric stereoelectronic effect in cyclic orthoester aminals from X-ray structural data on 2-amino-1,3-oxazolidin-4-one derivatives (Bertolasi et al., 1990).

Foldamer Synthesis

Lucarini and Tomasini (2001) described the synthesis of oligomers from trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones, highlighting their potential as pseudoprolines controlling peptide bond formation (Lucarini & Tomasini, 2001).

Reactivity Studies

Marcantoni et al. (2002) explored the reactivity of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, demonstrating their use in stereoselective allylation reactions (Marcantoni, Mecozzi, & Petrini, 2002).

Synthesis of Oxazolidin-2-one Derivatives

Fujisaki, Abe, and Sumoto (2005) presented a method for synthesizing oxazolidin-2-one derivatives with β-aminoalanines, contributing to the field of antibacterial drug research (Fujisaki, Abe, & Sumoto, 2005).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), and P302 + P352 (IF ON SKIN: Wash with plenty of soap and water) .

Properties

IUPAC Name |

(4R)-4-[[4-(aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c12-6-9-3-1-8(2-4-9)5-10-7-15-11(14)13-10/h1-4,10H,5-7,12H2,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDCDOCTAAVZFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)O1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)